7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c1-13-19(16-4-2-3-5-17(16)24-13)18(29)12-31-22-26-25-20-21(30)27(10-11-28(20)22)15-8-6-14(23)7-9-15/h2-11,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYFLBCHXNPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic organic molecule with potential pharmacological applications. Its structure includes a triazolo-pyrazinone core, which has been linked to various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
| Property | Value |
|---|---|
| CAS Number | 1217098-12-8 |
| Molecular Formula | C22H16BrN5O2S |
| Molecular Weight | 494.4 g/mol |
| Structural Features | Contains indole and triazole moieties |
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing indole structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl and sulfanyl groups may enhance these effects by modifying the interaction with microbial targets.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections . The efficacy of enzyme inhibition can be attributed to the compound's ability to bind tightly to active sites due to its unique three-dimensional structure.
Cytotoxicity and Anticancer Activity
Studies have indicated that related indole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain indole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell types . This suggests that the compound may also possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
- Study on Indole Derivatives : A study focused on a series of indole derivatives found that modifications at specific positions significantly affected their antibacterial and anticancer activities. Compounds with similar structural motifs to our target compound were effective against resistant strains of bacteria and displayed promising anticancer activity in vitro .
- Molecular Docking Studies : Computational studies involving molecular docking have shown that the compound can effectively bind to target proteins associated with cancer progression and bacterial resistance mechanisms. This suggests a mechanism of action that could be exploited for drug development .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that compounds with similar structures exhibited a range of activities including anti-inflammatory effects and modulation of metabolic pathways relevant to diabetes management .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with the formation of a triazolopyrazinone core. A general protocol includes:
- Step 1 : Reacting a carboxylic acid derivative (e.g., 3-hydrazinopyrazin-2-one) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour to activate the carbonyl group .
- Step 2 : Coupling the activated intermediate with an aryl/benzyl-substituted hydrazine derivative under reflux for 24 hours.
- Step 3 : Purification via recrystallization using DMFA and i-propanol mixtures .
This method yields the triazolopyrazinone scaffold, with bromophenyl and indole substituents introduced via tailored precursors.
Basic: What analytical techniques are used to characterize this compound?
Key characterization methods include:
- 1H/13C NMR Spectroscopy : To confirm substituent integration and chemical environments (e.g., indole protons at δ 7.1–7.8 ppm, bromophenyl signals at δ 7.3–7.6 ppm) .
- HPLC : For purity assessment (>95% purity threshold, using C18 columns and acetonitrile/water mobile phases) .
- Melting Point Analysis : To verify crystallinity (typical range: 82–84°C for related triazolopyrazinones) .
Advanced: How can reaction yields be optimized for this synthesis?
Yield optimization requires Design of Experiments (DoE) and computational tools:
- DoE : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, increasing DMFA ratio from 10% to 20% may improve solubility of intermediates .
- Bayesian Optimization : Machine learning models predict optimal conditions (e.g., 85°C for 18 hours) by iterating through limited experimental datasets, reducing trial-and-error .
- Statistical Modeling : Analyze interactions between variables (e.g., reflux time vs. byproduct formation) to refine protocols .
Advanced: How can contradictions in spectroscopic or purity data be resolved?
Data discrepancies often arise from:
- Isomerization : Check for Z/E isomerism via NOESY NMR or X-ray crystallography (e.g., indole orientation affecting π-π stacking) .
- Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated byproducts from bromophenyl groups) .
- Recrystallization Solvent Selection : Switch from i-propanol to chloroform/methanol mixtures to exclude polar impurities .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodology includes:
- Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or bromophenyl (e.g., chlorophenyl) groups to assess impact on bioactivity .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfanyl group’s role in target binding) .
- In Vitro Assays : Test analogs against disease models (e.g., antimicrobial activity via MIC assays) .
Basic: What solvents and storage conditions are recommended?
- Synthesis : DMFA (for solubility) and i-propanol (for precipitation) .
- Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis of the sulfanyl group .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Key issues include:
- Crystal Packing : Bulky substituents (e.g., bromophenyl) may hinder lattice formation. Use vapor diffusion with ethanol/water mixtures to grow suitable crystals .
- Disorder Resolution : Partial occupancy of flexible groups (e.g., methylindole) requires high-resolution data (≤0.8 Å) and refinement with SHELXL .
Advanced: How to address low yields in scaled-up synthesis?
- Continuous-Flow Chemistry : Reduces side reactions via precise control of residence time and temperature (e.g., Omura-Sharma-Swern oxidation adapted for triazolopyrazinones) .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki coupling steps to improve bromophenyl incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
